4-(6-Bromopyrimidin-4-YL)morpholine
Description
4-(6-Bromopyrimidin-4-yl)morpholine is a chemical compound that belongs to the class of bromopyrimidines It is characterized by the presence of a bromine atom at the 6th position of the pyrimidine ring and a morpholine group at the 4th position
Properties
Molecular Formula |
C8H10BrN3O |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
4-(6-bromopyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C8H10BrN3O/c9-7-5-8(11-6-10-7)12-1-3-13-4-2-12/h5-6H,1-4H2 |
InChI Key |
TZDFFGBFXNERJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=NC=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromopyrimidin-4-yl)morpholine typically involves the nucleophilic substitution reaction of a bromopyrimidine derivative with morpholine. One common method includes reacting 6-bromopyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atom at the 6-position of the pyrimidine ring in 4-(6-bromopyrimidin-4-yl)morpholine is a reactive leaving group, enabling nucleophilic aromatic substitution. This reaction typically requires activating groups (e.g., electron-withdrawing substituents) to facilitate attack by nucleophiles like amines, alcohols, or thiolates. The morpholine nitrogen may also participate in substitution reactions, though its reactivity depends on steric and electronic factors.
Key Findings :
-
Mechanism : The bromine atom undergoes substitution via resonance stabilization of the transition state.
-
Conditions : Often performed at elevated temperatures (50–100°C) with polar aprotic solvents (e.g., DMF, DMSO) and bases like potassium carbonate .
-
Outcome : Replacement of bromine with nucleophiles (e.g., alkyl, aryl, or heteroaryl groups).
| Reaction Type | Nucleophile | Reaction Conditions | Outcome | Source |
|---|---|---|---|---|
| Nucleophilic substitution | Alkyl halides | DMF, K₂CO₃, 50–100°C, 12–24 h | Alkylated pyrimidine derivatives |
Cross-Coupling Reactions
The bromine atom on the pyrimidine ring can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). This is analogous to protocols described for similar triazines and pyrimidines, where boronic acids or esters are used as coupling partners.
Key Findings :
-
Mechanism : Palladium(0) catalysts (e.g., PdCl₂(dppf)) facilitate oxidative addition, transmetallation, and reductive elimination.
-
Conditions : Typically involve THF or DMF as solvents, a base (e.g., K₂CO₃), and temperatures ranging from 50–100°C .
-
Outcome : Formation of biaryl or heteroaryl compounds, depending on the coupling partner.
| Reaction Type | Coupling Partner | Reaction Conditions | Outcome | Source |
|---|---|---|---|---|
| Suzuki coupling | Boronic esters | PdCl₂(dppf), THF, K₂CO₃, 70°C | Cross-coupled pyrimidine derivatives |
Alkylation/Alkylation
The morpholine nitrogen can undergo alkylation with alkyl halides (e.g., benzyl bromide, methyl iodide). This reaction introduces alkyl groups at the nitrogen center, altering physical and chemical properties.
Key Findings :
-
Mechanism : Nucleophilic attack by the morpholine nitrogen on the alkyl halide.
-
Conditions : Often performed in DMF or DCM with a base (e.g., K₂CO₃) at room temperature .
-
Outcome : Alkylated morpholine derivatives.
| Reaction Type | Reactant | Reaction Conditions | Outcome | Source |
|---|---|---|---|---|
| Alkylation | Benzyl bromide | DMF, K₂CO₃, rt, 12–24 h | N-Benzyl-morpholine derivatives |
Hydrolysis
The morpholine ring is susceptible to hydrolysis under acidic or basic conditions, leading to ring cleavage. This reaction may expose functional groups for further derivatization.
Key Findings :
-
Mechanism : Acidic hydrolysis cleaves the morpholine ether, while basic conditions may deprotonate and destabilize the ring.
-
Conditions : HCl (acidic) or NaOH (basic) at elevated temperatures .
-
Outcome : Formation of diols or amino alcohols, depending on the hydrolysis pathway.
| Reaction Type | Reagent | Reaction Conditions | Outcome | Source |
|---|---|---|---|---|
| Hydrolysis | HCl/NaOH | 50–100°C, 2–4 h | Ring-opened morpholine derivatives |
Sulfonation
While not directly observed in the target compound, sulfonation reactions (e.g., with sulfonyl chlorides) are plausible for introducing sulfonamide groups. This is supported by analogous reactions in pyrimidine derivatives .
Key Findings :
-
Mechanism : Electrophilic attack by sulfonyl chlorides on the pyrimidine or morpholine nitrogen.
-
Conditions : Typically performed at 0°C to room temperature in inert solvents (e.g., DCM) .
-
Outcome : Sulfonamide-substituted derivatives.
| Reaction Type | Reactant | Reaction Conditions | Outcome | Source |
|---|---|---|---|---|
| Sulfonation | Sulfonyl chlorides | DCM, 0°C → rt, 1–2 h | Sulfonamide derivatives |
Biological Activity (Contextual Note)
While the query focuses on chemical reactions, biological data from analogous compounds ( ) suggest that pyrimidine-morpholine hybrids exhibit antiproliferative activity. For example, compounds with acylated piperidinyl substituents showed IC₅₀ values as low as 0.68 µM in HCT-116 cells. This underscores the importance of functional group optimization in such scaffolds.
Scientific Research Applications
4-(6-Bromopyrimidin-4-yl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Bromopyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The bromine atom and morpholine group contribute to its binding affinity and specificity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromopyrimidin-2-yl)morpholine
- 4-(4-Bromopyrimidin-2-yl)morpholine
- 4-(6-Chloropyrimidin-4-yl)morpholine
Uniqueness
4-(6-Bromopyrimidin-4-yl)morpholine is unique due to the specific positioning of the bromine atom and morpholine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Biological Activity
4-(6-Bromopyrimidin-4-YL)morpholine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a bromine atom and a morpholine moiety. Its chemical properties enable interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes involved in critical cellular processes.
Target Proteins
- Kinases : Compounds similar to this compound have been shown to inhibit various kinases, which play pivotal roles in cell signaling pathways related to cancer and inflammation.
- Receptors : The compound may also interact with G-protein coupled receptors (GPCRs), influencing pathways associated with neurotransmission and hormonal responses .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains . The inhibition of bacterial growth is likely due to the disruption of cellular processes facilitated by the compound's interaction with bacterial enzymes.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting that the compound effectively induces cytotoxicity in cancer cells. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial efficacy of this compound against resistant bacterial strains. The compound exhibited significant inhibitory effects, highlighting its potential as a lead compound for developing new antimicrobial agents .
Biochemical Pathways
The biological effects of this compound are mediated through various biochemical pathways:
- Cell Cycle Regulation : The compound appears to interfere with cell cycle progression, particularly in cancer cells, by modulating cyclin-dependent kinases (CDKs) .
- Signal Transduction : It may also affect signal transduction pathways involving MAPK and PI3K/Akt, which are crucial for cell proliferation and survival.
Data Table: Summary of Biological Activities
Q & A
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of SNAr reactions in bromopyrimidine derivatives?
- Methodology : Synthesize deuterated morpholine (N-D₂ morpholine). Compare reaction rates (kH/kD) using ¹H NMR integration. A KIE >1 suggests rate-limiting nucleophilic attack .
Data Contradictions & Validation
Q. How to address discrepancies in reported NMR chemical shifts for morpholinopyrimidine derivatives?
Q. What validation steps confirm the absence of residual palladium in synthesized batches?
- Methodology : Use ICP-MS to detect Pd levels (limit: <10 ppm). Alternatively, employ colorimetric tests (e.g., Pd-sensitive chromogenic reagents). Purify via chelating resins (Chelex 100) if contamination exceeds thresholds .
Application-Oriented Research
Q. How to design SAR studies for this compound as a kinase inhibitor scaffold?
Q. What in vivo models are suitable for evaluating the anti-inflammatory potential of this compound?
- Methodology : Use murine LPS-induced inflammation models. Administer orally (10–50 mg/kg). Measure serum TNF-α/IL-6 via ELISA. Compare with dexamethasone controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
